([IMINO(2-MERCAPTOANILINO)METHYL]AMINO)METHANIMIDAMIDE HYDROCHLORIDE
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Overview
Description
([IMINO(2-MERCAPTOANILINO)METHYL]AMINO)METHANIMIDAMIDE HYDROCHLORIDE is a chemical compound with the molecular formula C8H12ClN5S and a molecular weight of 245.73 g/mol . It is known for its unique structure, which includes an imino group, a mercaptoanilino group, and a methanimidamide group. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of ([IMINO(2-MERCAPTOANILINO)METHYL]AMINO)METHANIMIDAMIDE HYDROCHLORIDE typically involves the reaction of 2-mercaptoaniline with cyanamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and helps in the formation of the hydrochloride salt of the compound . The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the desired product. Industrial production methods may involve scaling up this synthetic route and employing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
([IMINO(2-MERCAPTOANILINO)METHYL]AMINO)METHANIMIDAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
([IMINO(2-MERCAPTOANILINO)METHYL]AMINO)METHANIMIDAMIDE HYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ([IMINO(2-MERCAPTOANILINO)METHYL]AMINO)METHANIMIDAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The mercapto group can form covalent bonds with thiol groups in proteins, while the imino group can interact with nucleophilic sites. These interactions can disrupt normal cellular processes and lead to the observed biological activities .
Comparison with Similar Compounds
([IMINO(2-MERCAPTOANILINO)METHYL]AMINO)METHANIMIDAMIDE HYDROCHLORIDE is unique due to its combination of functional groups. Similar compounds include:
2-Mercaptoaniline: Lacks the imino and methanimidamide groups.
Cyanamide: Lacks the mercaptoanilino group.
Guanidine derivatives:
Properties
CAS No. |
41283-83-4 |
---|---|
Molecular Formula |
C8H12ClN5S |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(2-sulfanylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C8H11N5S.ClH/c9-7(10)13-8(11)12-5-3-1-2-4-6(5)14;/h1-4,14H,(H6,9,10,11,12,13);1H |
InChI Key |
BMGGNODBBMNANE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=C(N)N=C(N)N)S.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N=C(N)N)S.Cl |
Origin of Product |
United States |
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